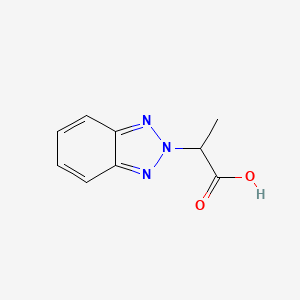

2-Benzotriazol-2-yl-propionsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Benzotriazol-2-yl-propionic acid is a chemical compound with the molecular formula C9H9N3O2 and a molecular weight of 191.19 g/mol . It is a derivative of benzotriazole, a heterocyclic compound known for its diverse applications in various fields, including medicinal chemistry, material science, and industrial processes . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .

Wissenschaftliche Forschungsanwendungen

2-Benzotriazol-2-yl-propionic acid has a wide range of applications in scientific research, including:

Wirkmechanismus

Target of Action

Benzotriazole derivatives have been known to interact with various enzymes and receptors in biological systems .

Mode of Action

Benzotriazole can easily be introduced into a molecule by a variety of reactions, activating it towards numerous transformations . It is sufficiently stable during the course of reactions and can easily be removed at the end of the reaction sequence .

Biochemical Pathways

Benzotriazole methodology has been recognized as a versatile, useful, and successful synthesis protocol for the construction of diverse pharmacologically important heterocyclic skeletons .

Pharmacokinetics

The molecular weight of 19119 and the molecular formula C9H9N3O2 suggest that it may have good bioavailability .

Result of Action

Benzotriazole derivatives have shown a broad spectrum of biological properties, including plant growth regulator, choleretic, antibacterial, antiprotozoal, and antiviral activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Benzotriazol-2-yl-propionic acid. For instance, benzotriazole UV stabilizers have been found in marine environments and are bioaccumulative through the food chain . They have been extensively found in marine environments and are bioaccumulative through the food chain . Little is known about their environmental fate and bioaccumulation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzotriazol-2-yl-propionic acid typically involves a multi-step reaction process. One common method includes the reaction of 1H-Benzotriazole with a suitable alkylating agent under basic conditions. For example, the reaction can be carried out using sodium in ethanol, followed by heating with sodium hydroxide . The specific steps are as follows:

- Reaction with sodium in ethanol.

- Heating with 20% sodium hydroxide for 3 hours .

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

2-Benzotriazol-2-yl-propionic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the benzotriazole ring or the propionic acid moiety.

Substitution: The benzotriazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the benzotriazole ring .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzotriazole: The parent compound, known for its versatility in synthetic chemistry and various applications in medicinal chemistry and material science.

2-(1H-Benzotriazol-1-yl)acetonitrile: Another benzotriazole derivative used as a building block in organic synthesis.

N,N’-Bis[4-(1H(2H)-benzotriazol-1(2)-yl)phenyl]alkyldicarboxamides: Compounds with similar structural features and biological activities.

Uniqueness

2-Benzotriazol-2-yl-propionic acid is unique due to its specific structural features, which combine the benzotriazole ring with a propionic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Biologische Aktivität

2-Benzotriazol-2-yl-propionic acid (CAS Number: 4144-69-8) is a derivative of benzotriazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of 2-benzotriazol-2-yl-propionic acid, focusing on its mechanisms of action, pharmacological properties, and potential applications in various fields.

- Molecular Formula : C9H9N3O2

- Molecular Weight : 191.19 g/mol

- Structure : The compound features a benzotriazole core with a propionic acid substituent, contributing to its reactivity and biological properties.

2-Benzotriazol-2-yl-propionic acid exerts its biological effects through several mechanisms:

- Enzyme Interaction : It interacts with various enzymes and receptors, influencing biochemical pathways crucial for cellular functions.

- Bioavailability : The molecular structure suggests good bioavailability, which is essential for therapeutic efficacy.

- Synthesis Applications : It serves as a building block in organic synthesis, facilitating the development of more complex biologically active molecules.

Antimicrobial Properties

Research indicates that benzotriazole derivatives, including 2-benzotriazol-2-yl-propionic acid, exhibit significant antimicrobial activity against various pathogens:

- Bacterial Activity : Tested against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 µg/mL .

- Antiprotozoal Activity : Demonstrated in vitro growth inhibition against Trypanosoma cruzi, showing a dose-dependent response with notable efficacy at concentrations of 25 µg/mL and higher .

Antioxidant and Anti-inflammatory Effects

The compound has also been investigated for its antioxidant and anti-inflammatory properties:

- Lipid Peroxidation Inhibition : Exhibited a lipid peroxidation inhibition rate of approximately 31%, indicating potential as an antioxidant agent .

- Anti-inflammatory Activity : Benzotriazole derivatives have shown significant inhibition of phospholipase A2 (cPLA2), suggesting their role in reducing inflammation .

Toxicological Studies

Toxicological assessments indicate that 2-benzotriazol-2-yl-propionic acid has a relatively high safety profile:

- Acute Toxicity : In oral toxicity tests on rats, no deaths were observed at doses up to 2000 mg/kg, indicating an LD50 greater than this value .

- Repeated Dose Toxicity : Observations included changes in hematological parameters and organ weights at certain dosages, with a no-observed-effect level (NOEL) established at less than 0.5 mg/kg/day for males and 2.5 mg/kg/day for females .

Case Studies and Research Findings

Several studies have highlighted the versatile applications of 2-benzotriazol-2-yl-propionic acid:

-

Antimicrobial Efficacy : A study demonstrated that derivatives showed comparable activity to established antibiotics against resistant strains, highlighting their potential in treating infections caused by resistant bacteria .

Compound MIC (µg/mL) Activity 2-Benzotriazol-2-yl-propionic acid 12.5 - 25 Effective against MRSA Nitrofurantoin - Standard comparator - Antiparasitic Activity : The compound's effectiveness against T. cruzi was documented, showcasing its potential in treating parasitic infections where current treatments are inadequate .

- Antioxidant Studies : The antioxidant capacity was measured through lipid peroxidation assays, demonstrating significant protective effects against oxidative stress .

Eigenschaften

IUPAC Name |

2-(benzotriazol-2-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-6(9(13)14)12-10-7-4-2-3-5-8(7)11-12/h2-6H,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVFDXKZSXMHONU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1N=C2C=CC=CC2=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.